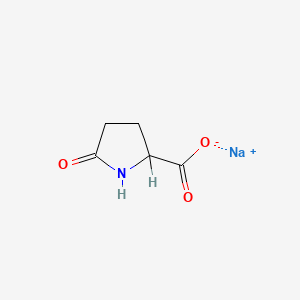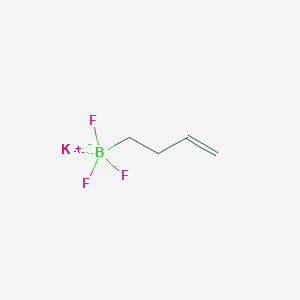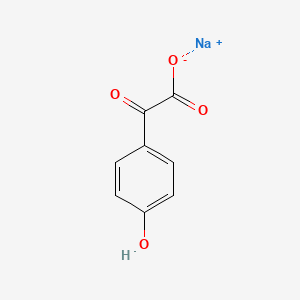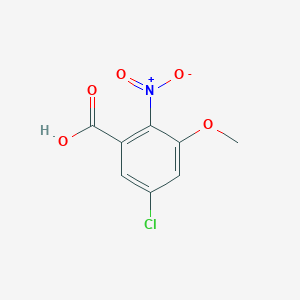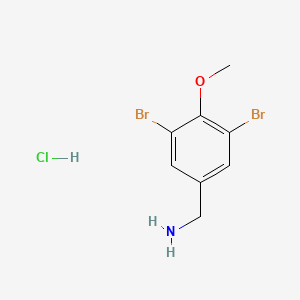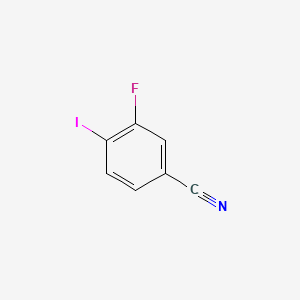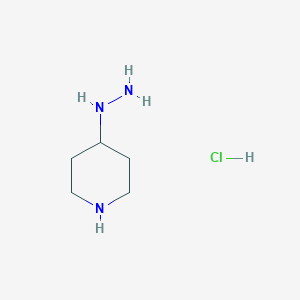
4-(4-Fluorophenyl)-2-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Fluorophenyl)-2-methyl-1-butene” is an organic compound consisting of a butene chain with a fluorophenyl group attached at the 4th carbon and a methyl group attached at the 2nd carbon. The presence of the fluorophenyl group suggests that this compound could have interesting chemical properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .
Molecular Structure Analysis
Again, without specific data, I can only speculate that the compound likely has a planar aromatic ring (the fluorophenyl group) and a linear alkene chain (the 2-methyl-1-butene part). The fluorine atom in the fluorophenyl group could form a polar bond with the adjacent carbon atom, potentially giving the molecule a dipole moment .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of alkenes and aromatic compounds. The alkene part of the molecule could undergo addition reactions, while the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence of functional groups, and the arrangement of atoms in the molecule. For example, the presence of a fluorine atom could make the compound more polar, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry
- Synthesis of Oligomers: 4-fluorophenyl ketone end groups were synthesized using 2,3-Di-(4-fluorophenyl)buta-1,3-diene, showing potential in creating telechelic oligomers (Dix, Ebdon, & Hodge, 1993).
- Polymerization: Anionic polymerization of derivatives, including 4-(4-fluorophenyl)-1-buten-3-yne, produced polymers with controlled molecular weights, indicating its role in living polymerization (Ochiai, Tomita, & Endo, 2001).
2. Organic Synthesis and Reaction Mechanisms
- Reaction Dynamics: Studies on the reactivity of compounds structurally related to 4-(4-Fluorophenyl)-2-methyl-1-butene, such as 1-buten-2-yl radical, have provided insights into dissociation channels and reaction mechanisms (Miller, Krisch, Butler, & Shu, 2005).
- Asymmetric Allylation: The asymmetric allylation of aldehydes with derivatives, such as 1-phenyl-1-(triethoxysilyl)-2-butene, has been studied, highlighting the utility in stereospecific synthesis (Hayashi, Matsumoto, Kiyoi, Ito, Kohra, Tominaga, & Hosomi, 1988).
3. Material Science
- Structural Studies: The crystal structure of compounds with similarities to 4-(4-Fluorophenyl)-2-methyl-1-butene has been analyzed, providing insights into their potential applications in material science (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Safety And Hazards
Zukünftige Richtungen
The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis . The future directions for a compound like “4-(4-Fluorophenyl)-2-methyl-1-butene” would likely depend on its specific properties and potential applications.
Eigenschaften
IUPAC Name |
1-fluoro-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWORJQAASXZLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641177 |
Source


|
| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methyl-1-butene | |
CAS RN |
731773-12-9 |
Source


|
| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


